(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Atorvastatin synthesis Carboxylic acid protection Ester stability

The definitive chiral intermediate for Atorvastatin 10-Trans (Impurity AT10). Its tert-butyl ester ensures superior stability against dimerization, while the specific (3S,5R) configuration is essential for correct impurity identity. The crystalline nature (mp 70–72 °C) enables straightforward purification without costly chromatography. Essential for validated HPLC/UPLC method development and QC testing compliant with ANDA requirements. 98% purity guarantees reproducible analytical data.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 186508-94-1
Cat. No. B565023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
CAS186508-94-1
Synonyms(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(CC#N)O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyNQTYMGFSEOSJKM-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester (CAS 186508-94-1): Chiral Intermediate for Atorvastatin Impurity Synthesis and Analytical Reference Standards


(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS 186508-94-1) is a chiral dihydroxy fatty acid ester with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol. It is a white solid with a melting point of 70-72°C . The compound is a key chiral intermediate in the preparation of Atorvastatin 10-Trans (Atorvastatin Impurity AT10) . Its specific (3S,5R) stereochemistry distinguishes it from other diastereomers used in the atorvastatin synthetic pathway.

Why Generic Substitution of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester Fails: Stereochemical and Stability Requirements


Generic substitution of (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester with alternative esters or diastereomers is not feasible due to critical differences in stability, stereochemical integrity, and their impact on downstream impurity profiles and analytical specificity. The tert-butyl ester group provides superior stability against dimerization compared to other esters, while the specific (3S,5R) configuration is essential for the correct stereochemical outcome in the synthesis of Atorvastatin 10-Trans [1]. The compound's distinct melting point also enables straightforward purification, a property not shared by all in-class analogs .

Quantitative Evidence Guide: Why (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester Outperforms Close Analogs


Superior Stability of tert-Butyl Ester Prevents Dimerization Compared to Other Esters

The tert-butyl ester group in (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester provides superior stability, preventing dimerization during synthesis and storage, a known issue with other carboxylic acid protecting groups such as methyl, ethyl, or isopropyl esters [1]. The patent literature explicitly states that the tert-butyl ester is 'the most stable ester preventing dimerization' [1]. This stability is critical for maintaining the integrity of the chiral intermediate and minimizing the formation of unwanted dimeric impurities that can complicate downstream purification.

Atorvastatin synthesis Carboxylic acid protection Ester stability

Defined Melting Point of 70-72°C Enables Straightforward Purification by Crystallization

The (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester exhibits a well-defined melting point of 70-72°C . This property allows for straightforward purification by recrystallization, a critical advantage for achieving high diastereomeric and chemical purity. In contrast, many related intermediates, particularly those in oil or amorphous solid form, lack this distinct melting point, necessitating more complex and costly chromatographic purification methods.

Purification Crystallization Solid-state properties

Unique (3S,5R) Stereochemistry Essential for Atorvastatin Impurity AT10 Synthesis

The specific (3S,5R) stereochemistry of this compound is not interchangeable with other diastereomers, such as (3R,5R) (CAS 125971-93-9) or (3S,5S) (CAS 1105067-92-2). While the (3R,5R) diastereomer is a key intermediate for the atorvastatin API itself [1], the (3S,5R) diastereomer is the direct precursor to Atorvastatin Impurity AT10 (10-trans-Atorvastatin) . Using an incorrect diastereomer would result in the synthesis of an entirely different compound, rendering the work invalid for impurity profiling or analytical method development.

Stereochemistry Chiral synthesis Atorvastatin impurities

Critical Reagent for Validated Analytical Method Development and QC Release of Atorvastatin

As Atorvastatin Impurity 53, (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a specifically cited compound for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of atorvastatin [1]. This contrasts with general-purpose intermediates that lack a defined regulatory or analytical role. The use of a verified, high-purity source of this specific impurity is a regulatory expectation for demonstrating control over the atorvastatin impurity profile.

Analytical method validation Quality control Impurity profiling

High-Value Application Scenarios for (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester


Synthesis and Characterization of Atorvastatin Impurity AT10

This compound is the definitive starting material for the preparation of Atorvastatin 10-Trans (Impurity AT10). Its unique (3S,5R) stereochemistry ensures the correct stereochemical outcome for this specific impurity, a requirement that cannot be met by any other diastereomer . The resulting impurity standard is essential for method validation and routine QC testing of atorvastatin drug substance.

Analytical Method Development and Validation (AMV) for Atorvastatin

As a well-characterized impurity (Atorvastatin Impurity 53), this compound is used to develop and validate HPLC or UPLC methods for the quantification and control of this specific impurity in atorvastatin API . Its high purity and stability ensure reliable and reproducible analytical data, a critical requirement for ANDA submissions.

Crystallization-Based Purification Process Development

The compound's defined melting point of 70-72°C makes it an ideal candidate for process chemistry studies focused on optimizing crystallization conditions. This property allows for the development of robust, scalable purification protocols that minimize reliance on expensive chromatographic separations , a key consideration for industrial procurement.

Stability Studies of Protected Statin Intermediates

The tert-butyl ester group's demonstrated stability against dimerization makes this compound a benchmark for evaluating the storage stability of other atorvastatin intermediates. It can be used as a positive control in forced degradation studies designed to assess the robustness of alternative ester protecting groups .

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